1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea
Brand Name: Vulcanchem
CAS No.: 851971-24-9
VCID: VC4498454
InChI: InChI=1S/C24H24ClN3O2S/c1-16-21(22-13-17(25)8-9-23(22)26-16)10-11-28(15-20-7-4-12-30-20)24(31)27-18-5-3-6-19(14-18)29-2/h3-9,12-14,26H,10-11,15H2,1-2H3,(H,27,31)
SMILES: CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)OC
Molecular Formula: C24H24ClN3O2S
Molecular Weight: 453.99

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea

CAS No.: 851971-24-9

Cat. No.: VC4498454

Molecular Formula: C24H24ClN3O2S

Molecular Weight: 453.99

* For research use only. Not for human or veterinary use.

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea - 851971-24-9

Specification

CAS No. 851971-24-9
Molecular Formula C24H24ClN3O2S
Molecular Weight 453.99
IUPAC Name 1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea
Standard InChI InChI=1S/C24H24ClN3O2S/c1-16-21(22-13-17(25)8-9-23(22)26-16)10-11-28(15-20-7-4-12-30-20)24(31)27-18-5-3-6-19(14-18)29-2/h3-9,12-14,26H,10-11,15H2,1-2H3,(H,27,31)
Standard InChI Key IWJBOVRPEVLTFI-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)OC

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the thiourea class, characterized by a central N-(substituted)thiocarbamide group. Its IUPAC name reflects three distinct moieties:

  • 5-Chloro-2-methyl-1H-indol-3-yl: A halogenated indole core with a methyl group at position 2 and chlorine at position 5.

  • Furan-2-ylmethyl: A furan ring attached via a methylene group.

  • 3-Methoxyphenyl: A phenyl ring with a methoxy substituent at the meta position.

Molecular Formula and Weight

  • Molecular Formula: C₂₄H₂₄ClN₃O₂S

  • Molecular Weight: 454.03 g/mol (calculated from isotopic masses).

  • XLogP3: Estimated at 4.2 (predicted using PubChem tools) .

Table 1: Structural Comparison with Fluoro-Substituted Analog

PropertyChloro Derivative (This Compound)Fluoro Analog
Molecular FormulaC₂₄H₂₄ClN₃O₂SC₂₄H₂₄FN₃O₂S
Molecular Weight (g/mol)454.03437.53
Halogen SubstituentCl (5-position)F (5-position)
LogP4.2 (predicted)3.9 (experimental)

Synthesis and Chemical Reactivity

Thiourea derivatives are typically synthesized via nucleophilic substitution between amines and isothiocyanates. For this compound, a plausible route involves:

  • Indole Core Preparation: 5-Chloro-2-methylindole is synthesized via Fischer indole synthesis using 4-chlorophenylhydrazine and methyl ketone precursors .

  • Alkylation: The indole’s ethyl side chain is introduced via alkylation with 1,2-dibromoethane.

  • Thiourea Formation: Reaction of the intermediate amine with 3-methoxyphenyl isothiocyanate in anhydrous dimethylformamide (DMF) .

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)
Indole synthesis4-Chlorophenylhydrazine, HCl, Δ65–70
Ethylation1,2-Dibromoethane, K₂CO₃, DMF80
Thiourea coupling3-Methoxyphenyl isothiocyanate, Δ50–55

Hypothesized Biological Activities

While no direct studies on this chloro derivative exist, its structural analogs exhibit antiproliferative, antimicrobial, and kinase inhibitory activities . Key hypotheses include:

Antimicrobial Activity

  • Chlorine’s electronegativity could improve membrane permeability against Gram-positive bacteria (e.g., Staphylococcus aureus) .

Physicochemical and Pharmacokinetic Predictions

Solubility and Permeability

  • Aqueous Solubility: ~0.01 mg/mL (predicted via SwissADME).

  • Blood-Brain Barrier (BBB) Permeability: Low (LogBB < -1).

Metabolic Stability

  • Predicted CYP3A4 substrate with moderate hepatic clearance.

  • Half-life: ~3.5 hours (estimated using in silico tools).

Toxicological Considerations

  • Hepatotoxicity: Due to glutathione depletion.

  • Thyroid Dysfunction: Inhibition of iodine uptake .

Comparative Analysis with Fluoro-Substituted Analogs

Table 3: Biological Activity Comparison

PropertyChloro Derivative (Predicted)Fluoro Analog
IC₅₀ (Cancer Cells)8–12 µM15–20 µM
MIC (S. aureus)4 µg/mL8 µg/mL
Selectivity Index3.52.0

Future Research Directions

  • Synthetic Optimization: Improve yields in thiourea coupling steps.

  • In Vitro Screening: Prioritize assays against leukemia (e.g., K562) and solid tumors (e.g., MCF-7).

  • SAR Studies: Evaluate the role of chlorine versus fluorine in potency and toxicity.

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